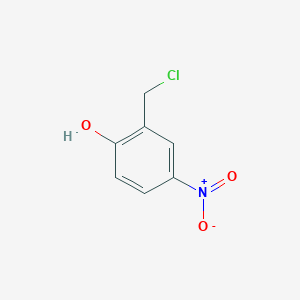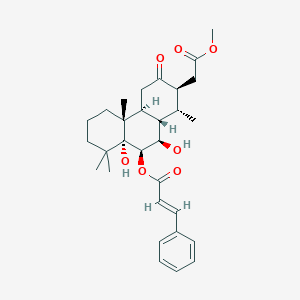
1,2-Dibromodibenzo-p-dioxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromodibenzo-p-dioxin (1,2-DBD) is a chemical compound that belongs to the family of dioxins. It is a highly toxic substance that has been identified as a potent environmental pollutant. The compound is known to cause a range of adverse health effects in humans and animals, including cancer, reproductive and developmental abnormalities, and immune system dysfunction. Despite its toxicity, 1,2-DBD has been used in scientific research to investigate its mechanism of action and potential applications in various fields.
Mechanism of Action
The mechanism of action of 1,2-Dibromodibenzo-p-dioxin is not fully understood, but it is believed to involve the activation of the aryl hydrocarbon receptor (AhR). The AhR is a transcription factor that regulates the expression of genes involved in many cellular processes, including metabolism, cell cycle control, and immune function. Activation of the AhR by 1,2-Dibromodibenzo-p-dioxin leads to the production of reactive oxygen species and the induction of oxidative stress, which can cause DNA damage and cell death.
Biochemical and Physiological Effects:
1,2-Dibromodibenzo-p-dioxin has been shown to have a range of biochemical and physiological effects in both in vitro and in vivo studies. The compound has been shown to induce oxidative stress, DNA damage, and apoptosis in cells. It has also been shown to alter gene expression and disrupt cellular signaling pathways. In animal studies, 1,2-Dibromodibenzo-p-dioxin has been shown to cause developmental abnormalities, immune system dysfunction, and cancer.
Advantages and Limitations for Lab Experiments
The use of 1,2-Dibromodibenzo-p-dioxin in scientific research has both advantages and limitations. One advantage is that the compound is a potent activator of the AhR, which makes it a useful tool for studying the role of the AhR in cellular processes. However, the compound is highly toxic and requires careful handling to ensure the safety of researchers. In addition, the use of 1,2-Dibromodibenzo-p-dioxin in animal studies is limited by ethical considerations due to its toxicity.
Future Directions
There are several future directions for research on 1,2-Dibromodibenzo-p-dioxin. One direction is to investigate the potential therapeutic applications of the compound in the treatment of cancer and other diseases. Another direction is to study the mechanisms underlying the adverse health effects of 1,2-Dibromodibenzo-p-dioxin and to develop strategies for preventing or mitigating these effects. Additionally, further research is needed to develop safer and more effective methods for synthesizing and handling the compound in the laboratory.
Synthesis Methods
The synthesis of 1,2-Dibromodibenzo-p-dioxin involves the reaction of dibenzo-p-dioxin with bromine in the presence of a catalyst. The process is typically carried out under controlled conditions to ensure the purity of the final product. The compound can also be synthesized by other methods, such as the reaction of dibenzo-p-dioxin with hydrobromic acid or the reaction of 1,2-dibromo-4,5-dimethoxybenzene with copper powder.
Scientific Research Applications
1,2-Dibromodibenzo-p-dioxin has been used in scientific research to investigate its mechanism of action and potential applications in various fields. The compound has been studied for its ability to induce oxidative stress, DNA damage, and apoptosis in cells. It has also been investigated for its potential as a tool in chemical biology and as a potential therapeutic agent for cancer and other diseases.
properties
CAS RN |
103456-37-7 |
|---|---|
Product Name |
1,2-Dibromodibenzo-p-dioxin |
Molecular Formula |
C12H6Br2O2 |
Molecular Weight |
341.98 g/mol |
IUPAC Name |
1,2-dibromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H6Br2O2/c13-7-5-6-10-12(11(7)14)16-9-4-2-1-3-8(9)15-10/h1-6H |
InChI Key |
MKXZILBIAQNODC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3)Br)Br |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3)Br)Br |
Other CAS RN |
132602-69-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




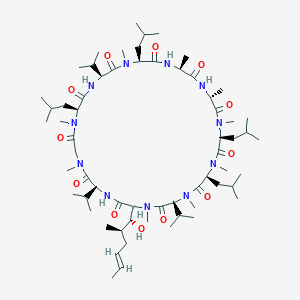
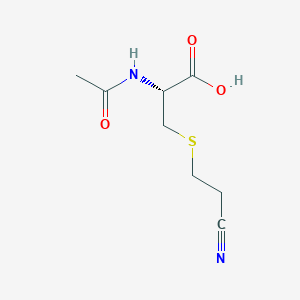

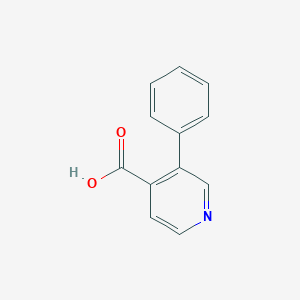
![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B20448.png)

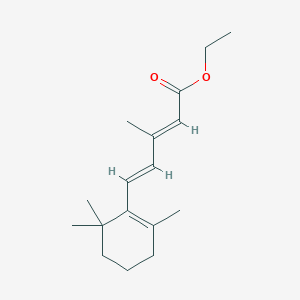

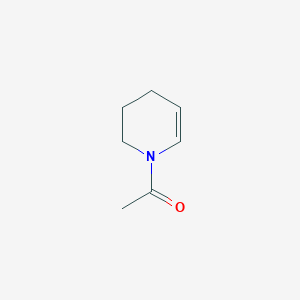
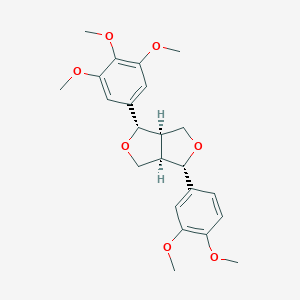
![2-[2-(2-Nitrophenyl)ethynyl]pyridine](/img/structure/B20464.png)
